molecular formula C22H28O6S2 B3461570 4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)

4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)

Cat. No.: B3461570
M. Wt: 452.6 g/mol
InChI Key: BNLJGEMDGVNDLN-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-methyl-2-pentanone (also known as Methyl isobutyl ketone or MIBK), which is a common solvent used in chemical reactions . It’s also related to 1,5-naphthalenedisulfonyl, a moiety that contains a naphthalene ring, a polycyclic aromatic hydrocarbon with potential applications in dyes and pigments .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex. The 4-methyl-2-pentanone moieties would contribute a ketone functional group, which is polar and can participate in hydrogen bonding. The naphthalene ring is a large, planar, conjugated system, which could contribute to the compound’s stability and potentially give it interesting optical properties .


Chemical Reactions Analysis

Again, without more specific information, it’s hard to predict exactly how this compound would react. The ketone groups in the 4-methyl-2-pentanone moieties could potentially undergo reactions like nucleophilic addition or condensation . The naphthalene ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of both polar (ketone) and nonpolar (naphthalene) regions could give it unique solubility properties. Its boiling and melting points would likely be relatively high due to the size and complexity of the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a solvent, the polar ketone groups and nonpolar naphthalene ring could help it dissolve a wide range of substances .

Safety and Hazards

As with any chemical, safety and hazards would depend on many factors including concentration, exposure routes, and individual susceptibility. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

4-methyl-4-[5-(2-methyl-4-oxopentan-2-yl)sulfonylnaphthalen-1-yl]sulfonylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6S2/c1-15(23)13-21(3,4)29(25,26)19-11-7-10-18-17(19)9-8-12-20(18)30(27,28)22(5,6)14-16(2)24/h7-12H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLJGEMDGVNDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)S(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(C)(C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)
Reactant of Route 2
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)
Reactant of Route 3
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)
Reactant of Route 4
Reactant of Route 4
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)
Reactant of Route 5
Reactant of Route 5
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)
Reactant of Route 6
4,4'-(1,5-naphthalenediyldisulfonyl)bis(4-methyl-2-pentanone)

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